1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one
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Overview
Description
1-[5-Hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one is an organic compound belonging to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a hydroxy group and a 2-methylphenyl group, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone, such as 1-(2-methylphenyl)-1,3-propanedione, under acidic or basic conditions.
Acylation: The final step involves the acylation of the pyrazole ring with ethanoyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, bases like pyridine or triethylamine.
Major Products:
Oxidation: 1-[5-oxo-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one.
Reduction: 1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethanol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
1-[5-Hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential effects on various biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ethanone groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[5-Hydroxy-1-phenyl-1H-pyrazol-3-yl]ethan-1-one: Lacks the 2-methyl group, which may affect its reactivity and biological activity.
1-[5-Hydroxy-1-(4-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one: The methyl group is positioned differently, potentially altering its chemical properties and interactions.
1-[5-Hydroxy-1-(2-methoxyphenyl)-1H-pyrazol-3-yl]ethan-1-one: The methoxy group introduces different electronic effects compared to the methyl group.
Uniqueness: 1-[5-Hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one is unique due to the specific positioning of the hydroxy and 2-methylphenyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents can result in distinct biological activities and synthetic utility compared to its analogs.
Properties
CAS No. |
1780441-69-1 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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